5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of chlorophenyl and dichlorophenyl groups attached to a pyrazole ring, along with a carboxamide functional group
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of chlorophenyl and dichlorophenyl groups: This step involves the use of chlorinated benzene derivatives in a Friedel-Crafts acylation reaction.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with dimethylamine to introduce the N,N-dimethylcarboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may find applications in the development of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of chlorophenyl and dichlorophenyl groups attached to a pyrazole ring. Similar compounds may include:
5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the dichlorophenyl group.
5-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the chlorophenyl group.
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the N,N-dimethyl group.
These comparisons highlight the structural uniqueness and potential for diverse reactivity and applications of this compound.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O/c1-23(2)18(25)15-10-17(11-3-5-12(19)6-4-11)24(22-15)16-8-7-13(20)9-14(16)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNMLEVUOSKOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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